1-[(4-bromophenoxy)acetyl]piperidine is a chemical compound that features a piperidine ring substituted with a 4-bromophenoxyacetyl group. This compound is significant in the field of medicinal chemistry due to its potential applications as a pharmaceutical intermediate. The presence of the bromophenoxy group enhances its biological activity, making it a subject of interest for drug development.
This compound falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties. The synthesis of 1-[(4-bromophenoxy)acetyl]piperidine can be achieved through various chemical methods, often involving the acylation of piperidine with 4-bromophenoxyacetyl chloride or related compounds. It is classified as an organic compound with both aromatic and aliphatic characteristics due to its structural components.
The synthesis of 1-[(4-bromophenoxy)acetyl]piperidine typically involves several key steps:
A notable method involves using potassium tert-butoxide or sodium tert-amylate in sulfolane as solvents to yield N-phenylpiperidine, which is subsequently brominated to form 1-[(4-bromophenoxy)acetyl]piperidine with high efficiency (85% yield) .
1-[(4-bromophenoxy)acetyl]piperidine can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for 1-[(4-bromophenoxy)acetyl]piperidine involves its interaction with biological targets, primarily through the following processes:
Studies indicate that modifications on the piperidine structure can lead to variations in biological activity, making it a versatile scaffold for drug development .
1-[(4-bromophenoxy)acetyl]piperidine exhibits several noteworthy physical and chemical properties:
These properties are essential for determining suitable conditions for handling and application in laboratory settings.
1-[(4-bromophenoxy)acetyl]piperidine has several applications in scientific research:
The versatility of this compound makes it valuable across multiple domains within chemistry and biology .
1-[(4-Bromophenoxy)acetyl]piperidine is a brominated small-molecule compound featuring a piperidine core linked to a 4-bromophenoxy moiety via an acetyl bridge. Its systematic IUPAC name is 2-(4-bromophenoxy)-1-(piperidin-1-yl)ethan-1-one, reflecting three key structural elements:
The compound's SMILES notation (C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br) and InChI key (BGCVVJSAHJGHBI-UHFFFAOYSA-N) enable precise computational representation [2]. Its molecular formula, C₁₃H₁₆BrNO₂, confirms elemental composition, while the molecular weight is 298.18 g/mol [2]. Table 1 summarizes key identifiers.
Table 1: Molecular Identification
| Property | Value |
|---|---|
| Systematic IUPAC Name | 2-(4-Bromophenoxy)-1-(piperidin-1-yl)ethan-1-one |
| Molecular Formula | C₁₃H₁₆BrNO₂ |
| Molecular Weight | 298.18 g/mol |
| SMILES | C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br |
| InChI Key | BGCVVJSAHJGHBI-UHFFFAOYSA-N |
Ortho-bromo isomers (e.g., 1-[(2-bromophenoxy)acetyl]piperidine) exhibit distinct steric profiles due to bromine placement near the acetyl linker, altering conformational behavior [2].
The compound's properties are governed by its hybrid aromatic-heterocyclic architecture:
Table 2: Key Physicochemical Parameters
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 298.18 g/mol | - |
| Density | 1.393 ± 0.06 g/cm³ | Predicted [4] |
| Boiling Point | 484.4 ± 45.0 °C | Predicted [4] |
| logP | 3.12 | Estimated |
| Aqueous Solubility | <0.1 mg/mL | 25°C [9] |
| Stability | Light-sensitive; hygroscopic | Store at 2–8°C, inert atmos. [9] |
NMR Spectroscopy
Key ¹H-NMR and ¹³C-NMR assignments (referenced to TMS in CDCl₃) [2] [6] [7]:
IR Spectroscopy
Major bands (KBr pellet, cm⁻¹) [7]:
Mass Spectrometry
Electron ionization (EI-MS) fragments [2] [7]:
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) for analogs, with unit cell parameters a = 10.52 Å, b = 12.38 Å, c = 14.76 Å, β = 97.5° [7]. Key structural features:
DFT studies (B3LYP/6-311G++(d,p)) show the lowest-energy conformation has:
Table 3: Crystallographic and Conformational Data
| Parameter | Value | Method |
|---|---|---|
| Crystal System | Monoclinic | X-ray diffraction [7] |
| Space Group | P2₁/c | X-ray diffraction [7] |
| Br···O Halogen Bond | 3.28–3.35 Å | X-ray [7] |
| Piperidine-Phenyl Dihedral | 78.5 ± 2.5° | DFT [2] [7] |
| C=O···H–C Distance | 2.42 Å | DFT optimization [7] |
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7